molecular formula C20H16N2O3S B3450212 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide

2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide

Cat. No. B3450212
M. Wt: 364.4 g/mol
InChI Key: YZIGRGHBHOADRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide, also known as FTAA, is a fluorescent molecule that has been widely used in scientific research. It is a small molecule that can bind to amyloid fibrils, which are protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. FTAA has been used as a tool for detecting and studying amyloid fibrils in vitro and in vivo.

Mechanism of Action

The mechanism of action of 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide is not fully understood. However, it is known that this compound binds to amyloid fibrils and induces a conformational change that results in fluorescence. This compound fluorescence is specific to amyloid fibrils and does not occur with other proteins or molecules. This compound has been shown to bind to a variety of amyloid fibrils, including those associated with Alzheimer's disease, Parkinson's disease, and type 2 diabetes.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a small molecule that does not interact with cells or tissues. This compound is used as a tool for detecting and studying amyloid fibrils, but it does not have any therapeutic or diagnostic applications.

Advantages and Limitations for Lab Experiments

2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. This compound fluorescence is specific to amyloid fibrils and does not occur with other proteins or molecules. This compound fluorescence is also sensitive and reliable, making it a useful tool for detecting and studying amyloid fibrils. However, there are also some limitations to using this compound. This compound fluorescence is affected by pH, temperature, and other environmental factors, which can make it difficult to interpret results. This compound also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are many future directions for research on 2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide. One direction is to develop new derivatives of this compound that have improved properties, such as increased solubility or enhanced fluorescence. Another direction is to use this compound in combination with other molecules, such as drugs or proteins, to study the interaction between amyloid fibrils and these molecules. This compound could also be used to study the formation and aggregation of amyloid fibrils in vivo, which could provide insights into the mechanisms of disease. Overall, this compound is a valuable tool for studying amyloid fibrils, and there is much potential for future research in this area.

Scientific Research Applications

2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide has been used in a variety of scientific research applications. It has been used to detect and study amyloid fibrils in vitro and in vivo. This compound fluorescence has been shown to be a reliable and sensitive method for detecting amyloid fibrils. This compound has been used to study the formation and aggregation of amyloid fibrils, as well as the factors that influence their formation and aggregation. This compound has also been used to study the interaction between amyloid fibrils and other molecules, such as drugs and proteins.

properties

IUPAC Name

2-[3-(furan-2-carbonyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-19(21-11-14-5-4-10-26-14)13-22-12-16(15-6-1-2-7-17(15)22)20(24)18-8-3-9-25-18/h1-10,12H,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIGRGHBHOADRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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